C.I.Basic Orange 21

CAS No.:

Cat. No.: VC13336524

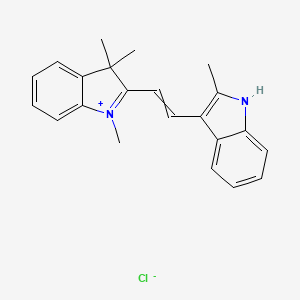

Molecular Formula: C22H23ClN2

Molecular Weight: 350.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23ClN2 |

|---|---|

| Molecular Weight | 350.9 g/mol |

| IUPAC Name | 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride |

| Standard InChI | InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H |

| Standard InChI Key | ZOMLUNRKXJYKPD-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

C.I. Basic Orange 21 has the molecular formula CHClN and a molecular weight of 350.88 g/mol . Its structure consists of two indole-derived moieties connected via a methine bridge, with a chloride counterion ensuring charge neutrality . The cationic nature arises from the quaternary nitrogen atoms, facilitating strong interactions with negatively charged substrates like acrylic fibers .

Synthesis Pathway

The industrial synthesis involves a condensation reaction between 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2-Methyl-2H-indazole at 90°C, followed by precipitation in water and conversion to the chloride salt . This method yields a product with high purity (>95%) and consistent chromatic properties, critical for textile applications .

Physicochemical Properties

Solubility and Stability

-

Solubility: Fully soluble in hot water and ethanol, with limited solubility in cold water .

-

Thermal Stability: Retains color integrity at temperatures up to 120°C, making it suitable for high-temperature dyeing processes .

-

pH Sensitivity: Exhibits negligible spectral changes across pH 3–9 but shows aggregation in the presence of polyanions like heparin, causing a blue shift from 484 nm to 465 nm .

Spectral Characteristics

| Property | Value | Source |

|---|---|---|

| 490 nm (in aqueous solution) | ||

| Extinction Coefficient | ≥19,000 at 487–493 nm | |

| Fluorescence | Non-fluorescent in solution |

Density functional theory (DFT) studies reveal that oligomer formation in aqueous solutions is thermodynamically favorable, with anti-parallel dipolar arrangements dominating .

Industrial and Biomedical Applications

Textile Dyeing

C.I. Basic Orange 21 is primarily used for dyeing acrylic fibers, imparting a vibrant yellow-orange color with excellent wash and light fastness . Performance metrics compared to international standards include:

| Fastness Type | ISO Rating | AATCC Rating |

|---|---|---|

| Light Fastness | 4–5 | 5–6 |

| Perspiration | 4–5 | 5 |

| Soaping | 4–5 | 5 |

Data sourced from industrial specifications .

Biomedical Research

In leukocytes, the dye exhibits a red-shifted absorption spectrum (505 nm and 550 nm) due to interactions with intracellular heparin in non-aqueous environments . This property has enabled preliminary studies on differentiating leukocyte subtypes, suggesting potential diagnostic applications .

Toxicological and Environmental Profile

Acute Toxicity

| Species | Route | LD (mg/kg) | Observed Effects |

|---|---|---|---|

| Rat | Oral | 2,450 | Blood enzyme inhibition |

| Mouse | Oral | 490 | Lethargy, respiratory distress |

| Rabbit | Oral | 4,500 | Non-lethal at tested doses |

Data compiled from toxicological studies .

Environmental Impact

As a cationic dye, C.I. Basic Orange 21 adsorbs strongly onto wastewater sludge, reducing aquatic toxicity but posing challenges for biodegradation . Chronic exposure risks include:

-

Photosynthesis Inhibition: Reduces light penetration in water bodies, affecting aquatic flora .

-

Bioaccumulation: Potential toxicity to fish and invertebrates, though specific data remain limited .

Research Frontiers and Future Directions

Spectroscopic Innovations

Recent studies utilizing time-resolved spectroscopy have elucidated the dye's aggregation dynamics in biological matrices, paving the way for real-time cellular imaging applications .

Sustainable Alternatives

Efforts to synthesize biodegradable analogs with reduced eco-toxicity are underway, focusing on replacing chloride counterions with organic anions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume